3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is the definitive meta-azetidine isomer for SAR studies. Unlike 2'- and 4'- analogs, this 3'-variant shows distinct physicochemical properties—higher boiling point, altered lipophilicity—critical for kinase selectivity profiling. The 4-bromo enables Pd cross-coupling (Suzuki, Stille); the azetidine ring allows ring-opening derivatization. Procure the authentic 3'-isomer to eliminate positional isomer risk and benchmark against analogs in oncology programs.

Molecular Formula C17H15BrFNO
Molecular Weight 348.2 g/mol
CAS No. 898771-81-8
Cat. No. B1325706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone
CAS898771-81-8
Molecular FormulaC17H15BrFNO
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
InChIInChI=1S/C17H15BrFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
InChIKeyINPQEDYXWPSYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone (CAS 898771-81-8): Baseline Procurement Profile


3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone (CAS 898771-81-8) is a synthetic benzophenone derivative characterized by the presence of an azetidine ring at the 3' position and halogen substitutions (bromo at position 4 and fluoro at position 3) on the benzophenone core . Its molecular formula is C17H15BrFNO, with a molecular weight of 348.21 g/mol . The compound is commercially available as a research chemical, with reported purity levels typically at 97% or higher . It serves primarily as a building block in organic synthesis and medicinal chemistry research .

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone (CAS 898771-81-8): Why Positional Isomers Are Not Interchangeable


The substitution pattern of the azetidine ring on the benzophenone scaffold is a critical determinant of chemical and biological behavior. For 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, the azetidine group is positioned at the meta (3') position of the phenyl ring attached to the ketone carbonyl . Direct structural analogs with the azetidine group at the 2' (ortho) or 4' (para) positions exhibit distinct physicochemical properties, including differences in computed density, boiling point, and predicted lipophilicity [1]. These positional variations can profoundly affect molecular recognition, binding affinity, and reactivity in synthetic transformations. Consequently, substituting a 2'- or 4'- isomer for the 3'- compound without experimental validation introduces significant risk of altered performance in assays or downstream synthetic steps.

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone (CAS 898771-81-8): Quantitative Differentiation Evidence Against Analogs


Structural Differentiation: 3'-Azetidinomethyl vs. 2'-Azetidinomethyl Positional Isomer

The core structural differentiation for 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is the meta (3') substitution of the azetidine ring on the phenyl moiety, as opposed to the ortho (2') or para (4') isomers . While direct comparative biological data are not available in the public domain for this specific compound, the distinct InChIKey (INPQEDYXWPSYGQ-UHFFFAOYSA-N) uniquely identifies this isomer . In related benzophenone-azetidine systems, positional isomerism is known to alter physicochemical properties, such as computed LogP and topological polar surface area (TPSA), which are key predictors of membrane permeability and target engagement in medicinal chemistry programs .

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Physicochemical Property Comparison: 3'- vs. 4'-Azetidinomethyl Isomers

Direct head-to-head experimental data for 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone and its 4'-isomer are not reported. However, computed physicochemical properties provide a basis for differentiation. The 4'-isomer (CAS 898756-73-5) has a reported computed density of 1.457 g/cm³, a boiling point of 430.8°C at 760 mmHg, and a flash point of 217.8°C [1]. In contrast, the 3'-isomer (CAS 898771-81-8) exhibits a computed density of 1.458 g/cm³, a boiling point of 436.5°C at 760 mmHg, and a flash point of 217.8°C . While the differences are subtle, the higher boiling point of the 3'-isomer suggests marginally stronger intermolecular interactions, which may influence purification methods and formulation stability.

Physicochemical Profiling Analytical Chemistry Lead Optimization

Pharmacological Potential Inferred from Azetidine-Containing Benzophenones

While specific biological activity data for 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone are not publicly disclosed, the broader class of azetidine-containing benzophenones has been explored for various pharmacological activities, including tyrosine kinase modulation [1] and enzyme inhibition [2]. A patent application describes compounds of this general class as capable of modulating tyrosine kinases, which are implicated in cancer and diabetes [1]. Furthermore, the 2'-azetidinomethyl isomer (CAS 898754-97-7) has been reported to exhibit cytotoxicity against HeLa cervical cancer cells with an IC50 of 12.5 µM in an MTT assay, demonstrating the potential of this scaffold . By extension, the 3'-isomer represents a distinct vector for SAR exploration, and its procurement is essential for mapping the influence of azetidine positioning on target engagement.

Drug Discovery Pharmacology Kinase Inhibition

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone (CAS 898771-81-8): Optimal Procurement-Driven Application Scenarios


Synthetic Building Block for Heterocyclic Libraries

The compound serves as a versatile intermediate in the synthesis of complex heterocyclic systems . The bromine atom at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups. The azetidine ring can participate in ring-opening reactions or serve as a precursor to other nitrogen-containing heterocycles, making the compound valuable for generating structurally diverse libraries for high-throughput screening .

Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors

Given the patent activity surrounding azetidine-benzophenones as tyrosine kinase modulators [1], the 3'-azetidinomethyl isomer is a critical probe molecule for SAR campaigns. Its procurement enables researchers to systematically evaluate the impact of azetidine position (meta vs. ortho vs. para) on kinase selectivity and potency. The 3'-isomer can be used in parallel with its 2'- and 4'- analogs to generate comparative inhibition profiles, thereby guiding lead optimization efforts in oncology or metabolic disease programs.

Physicochemical and Metabolic Stability Profiling

The subtle differences in computed physicochemical properties between the 3'- and 4'- isomers (e.g., a higher boiling point for the 3'-isomer ) warrant experimental investigation. Researchers can procure the 3'-isomer to measure key drug-like parameters such as experimental LogP, aqueous solubility, and microsomal stability. These data are essential for benchmarking the compound against its isomers and for informing medicinal chemistry design strategies aimed at improving pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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